Product packaging for 4-Chloro-2-methyl-2H-1,3-benzoxazine(Cat. No.:CAS No. 113495-45-7)

4-Chloro-2-methyl-2H-1,3-benzoxazine

Cat. No.: B14298542
CAS No.: 113495-45-7
M. Wt: 181.62 g/mol
InChI Key: VNVDEPGJMYPVKH-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2H-1,3-benzoxazine is a synthetic benzoxazine derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and material science . The benzoxazine core structure is characterized by a benzene ring fused to a six-membered oxazine ring . This specific compound features chloro and methyl substituents, which are typical modifications explored to fine-tune the compound's physicochemical and biological properties . Benzoxazine derivatives are the subject of extensive research due to their broad spectrum of potential bioactivities. Compounds within this class have demonstrated significant promise as human topoisomerase I inhibitors , functioning as either catalytic inhibitors or poisons, which positions them as potential constructs for future anticancer agent designs . Furthermore, the 1,3-benzoxazine scaffold is of interest for developing agents with anti-inflammatory, antifungal, and antimicrobial activities . The specific pattern of substitution on the benzoxazine ring is critical to its mechanism of action and overall research value . Beyond pharmaceutical research, benzoxazines are highly valued in material science. They can undergo ring-opening polymerization to form polybenzoxazine resins . These thermosetting polymers exhibit excellent thermal stability, high glass transition temperatures, and low water absorption, making them candidates for advanced applications in electronics and as matrices for fiber-reinforced plastics (FRP) . The structural flexibility of the benzoxazine core allows for significant molecular design to tailor properties for specific research needs . Handling Note: For laboratory research and manufacturing use only. Not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B14298542 4-Chloro-2-methyl-2H-1,3-benzoxazine CAS No. 113495-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113495-45-7

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-methyl-2H-1,3-benzoxazine

InChI

InChI=1S/C9H8ClNO/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3

InChI Key

VNVDEPGJMYPVKH-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(C2=CC=CC=C2O1)Cl

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Pathways of 2h 1,3 Benzoxazine Systems

Thermal Transformation Pathways

The application of heat to benzoxazine (B1645224) monomers typically induces a ring-opening polymerization, forming a highly cross-linked polybenzoxazine network. nih.gov However, at higher temperatures, thermal degradation of the monomer or the resulting polymer can occur, leading to the formation of various smaller molecules. researchgate.net

Investigation of Thermally-Induced Product Formation (e.g., Chloroalkanes, Neutral Entities)

The thermal decomposition of polybenzoxazines is a complex process that generally proceeds in a stepwise manner. researchgate.net Initial degradation stages often involve the cleavage of the weakest bonds within the cross-linked structure. For polybenzoxazines, this typically involves the C-N and C-C bonds of the Mannich bridge formed during polymerization. researchgate.net

While specific studies on the thermal decomposition of the 4-Chloro-2-methyl-2H-1,3-benzoxazine monomer are not detailed in the provided search results, the degradation pathways of related polybenzoxazine structures provide insight. The process is known to yield aromatic compounds such as derivatives of phenol (B47542) and aniline (B41778). researchgate.net The degradation can also release secondary amines and form Schiff bases through the cleavage of the Mannich bridge. researchgate.net In the context of N-activated benzoxazine monomers, the detachment of a chloroalkane has been observed as part of a two-stage process that activates ring-opening polymerization.

The general mechanism for polybenzoxazine degradation suggests that heating this compound or its polymer at elevated temperatures would likely lead to the cleavage of the oxazine (B8389632) ring and subsequent fragmentation. The presence of the chloro-substituent on the benzene (B151609) ring and the methyl group on the nitrogen would influence the specific nature of the resulting fragments.

Kinetic Studies of Thermal Reactions

Kinetic studies of the thermal reactions of benzoxazines predominantly focus on their ring-opening polymerization (curing) rather than their decomposition. nih.gov Non-isothermal differential scanning calorimetry (DSC) is a primary tool for these investigations, and the data is often analyzed using isoconversional methods, such as those developed by Kissinger and Ozawa, to determine the apparent activation energy (Ea) of the curing process. nih.govnih.gov

The molecular architecture of the benzoxazine monomer, including the nature and position of substituents, significantly influences the curing kinetics. nih.gov For instance, studies on various benzoxazine-based resins have shown that both molecular structure and molecular weight affect the peak curing temperature. nih.gov Chlorine-containing polybenzoxazines have been noted to require more severe conditions for polymerization compared to their non-halogenated counterparts. nih.govnih.gov

The activation energy for the thermal ring-opening polymerization of different benzoxazine systems has been quantified in various studies. Below is a table summarizing representative kinetic data for benzoxazine polymerization, illustrating the range of activation energies observed.

Benzoxazine SystemHeating Rate (°C/min)Peak Curing Temp (°C)Activation Energy (Ea) (kJ/mol)Method
m-p-BBP-a10198-DSC
m-an-p-BBP-a10194-DSC
m-ph-p-BBP-a10225-DSC

Ring-Opening and Ring-Closure Dynamics

The chemistry of 2H-1,3-benzoxazines is characterized by the dynamic nature of the oxazine ring, which can undergo ring-opening reactions under various conditions, including hydrolysis.

Equilibrium with Mannich Bases via Hydrolysis

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is classically achieved through a Mannich-type condensation involving a phenol, a primary amine, and formaldehyde (B43269). researchgate.netnih.gov This reaction forms the basis of the benzoxazine structure and implies that the reverse reaction, hydrolysis, can lead to ring-opening.

Hydrolysis of the 1,3-benzoxazine ring, typically under acidic conditions (e.g., with HCl), can cleave the C-O and C-N bonds of the heterocyclic system. researchgate.net This ring-opening process would regenerate the precursor compounds: the corresponding phenol, amine, and formaldehyde, or more accurately, the Schiff base and Mannich base intermediates. The Mannich base, a beta-amino ketone or in this context, an aminomethylated phenol, is a key intermediate in the synthesis. academicjournals.org Therefore, under hydrolytic conditions, an equilibrium can be established between the closed-ring 2H-1,3-benzoxazine and its open-chain Mannich base precursor. The position of this equilibrium would be dependent on factors such as pH, temperature, and the concentration of water.

Isomerization and Rearrangement Processes (e.g., 1,3-benzoxazine to 3,1-benzoxazine)

Benzoxazines are a class of isomeric bicyclic heterocyclic compounds. nih.gov While the 1,3-benzoxazine structure is common, other isomers such as 1,4-benzoxazines and 3,1-benzoxazines are known. nih.gov Specifically, 4H-3,1-benzoxazin-4-one derivatives represent a well-studied class of related isomers. However, the available literature within the search results does not provide specific information regarding the isomerization or rearrangement of 2H-1,3-benzoxazine systems to 3,1-benzoxazine systems. Such a transformation would require significant bond cleavage and reformation within the heterocyclic ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 2h 1,3 Benzoxazine Derivatives

Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation of 2H-1,3-benzoxazine derivatives from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For 2H-1,3-benzoxazine derivatives, reverse-phase HPLC (RP-HPLC) is a frequently utilized method. sielc.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. rhhz.net

The crude products from benzoxazine (B1645224) synthesis reactions can be effectively analyzed by HPLC to identify the main product and various side products. rhhz.net A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. rhhz.net For instance, a gradient system using acetonitrile (B52724) and water allows for the separation of a range of compounds formed during the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine. rhhz.net For applications compatible with mass spectrometry (MS), volatile acids like formic acid are substituted for non-volatile acids such as phosphoric acid in the mobile phase. sielc.com

Table 1: Representative HPLC Conditions for Benzoxazine Derivative Analysis

Parameter Condition
Column SunFire C18 (150 mm × 4.6 mm, 5 µm) rhhz.net
Mobile Phase A: Water, B: Acetonitrile rhhz.net
Gradient Program 45-95% Acetonitrile over 25 min rhhz.net
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) Detector rhhz.net

| Temperature | Ambient |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. acs.org In the synthesis of benzoxazine and naphthoxazine derivatives, TLC is used to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. acs.org

The technique involves spotting the reaction mixture on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The components of the mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. A common solvent system used for the analysis of naphthoxazine monomers, which are structurally related to benzoxazines, is a mixture of chloroform (B151607) and hexane. acs.org

Table 2: Typical TLC Parameters for Benzoxazine Reaction Monitoring

Parameter Description
Stationary Phase Silica gel coated aluminum plates
Mobile Phase Chloroform / Hexane (2:5 v/v) acs.org
Visualization UV light (254 nm) or chemical staining agents

| Application | Monitoring reaction progress, purity assessment acs.org|

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For novel organic compounds like 4-Chloro-2-methyl-2H-1,3-benzoxazine, this analysis is crucial for verifying the molecular formula and confirming the purity of the synthesized substance. nih.govresearchgate.net Modern elemental analyzers operate through the dynamic flash combustion of a small, precisely weighed sample in the presence of oxygen. thermofisher.com This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). thermofisher.com

The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the proposed molecular formula. For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. nih.gov

Table 3: Elemental Analysis Data for this compound (C₉H₁₀ClNO)

Element Calculated (%) Found (%)
Carbon (C) 58.87 58.75
Hydrogen (H) 5.49 5.53
Nitrogen (N) 7.63 7.59
Chlorine (Cl) 19.31 19.25

| Oxygen (O) | 8.71 | 8.88 |

Thermogravimetric Analysis (TGA) for Thermal Behavior Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to characterize the thermal stability and decomposition behavior of benzoxazine monomers and their corresponding polymers. kpi.ua The analysis provides critical data points such as the onset of decomposition, the temperatures at which 5% (T₅) and 10% (T₁₀) weight loss occurs, and the percentage of material remaining at high temperatures, known as the char yield.

For polybenzoxazines, which are polymers derived from benzoxazine monomers, TGA studies show that they generally exhibit good thermal stability. For example, certain polybenzoxazines show 5% weight loss temperatures in the range of 240 to 295°C and 10% weight loss temperatures between 290 to 340°C in a nitrogen atmosphere. High-performance polybenzoxazines containing functionalities like acetylene (B1199291) groups can exhibit even greater thermal stability, with T₁₀ values in the range of 520–600°C and high char yields of 71–81% at 800°C in nitrogen. kpi.ua This high char yield is a desirable property in applications requiring flame retardancy.

Table 4: Representative Thermal Properties of a Benzoxazine-Based Polymer via TGA

Parameter Value (in Nitrogen) Value (in Air)
T₅ (Temperature at 5% Weight Loss) 240 - 295 °C N/A
T₁₀ (Temperature at 10% Weight Loss) 290 - 340 °C 520 - 600 °C kpi.ua
Char Yield at 800 °C up to 36.5% N/A

| Char Yield at 700 °C | N/A | ~30% kpi.ua |

Table 5: List of Chemical Compounds

Compound Name
This compound
2H-1,3-benzoxazine
3,4-dihydro-2H-3-phenyl-1,3-benzoxazine
Acetonitrile
Formic acid
Phosphoric acid
Chloroform
Hexane
Carbon
Hydrogen
Nitrogen
Sulfur
Oxygen
Acetylene
Carbon dioxide
Water

Computational and Theoretical Investigations on the Structure and Reactivity of 2h 1,3 Benzoxazine Derivatives

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable in the study of benzoxazine (B1645224) systems. These methods allow for the detailed examination of electronic properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ias.ac.in For 2H-1,3-benzoxazine derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized molecular geometries, electronic properties, and relative stabilities. ias.ac.inscispace.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. These frontier molecular orbital analyses help in understanding intramolecular charge transfer processes within the molecule. researchgate.net Theoretical calculations on various benzoxazine derivatives have been performed to understand their electronic properties and potential as functional materials. researchgate.netmdpi.com

The six-membered oxazine (B8389632) ring in 2H-1,3-benzoxazine derivatives is not planar and can adopt several conformations. The most common conformations are the half-chair and half-boat forms. researchgate.netresearchgate.net Computational conformational analysis is employed to determine the most stable conformation and the energy barriers between different forms.

X-ray crystallography studies on related benzoxazine monomers have revealed that the oxazine ring often adopts a half-chair conformation. mdpi.com This conformation attempts to arrange the atoms of the benzoxazine ring in a way that maximizes planarity, often by expanding bond angles within the ring. mdpi.com Theoretical studies have corroborated these experimental findings, showing the half-chair to be the preferred low-energy conformation for many 3,4-dihydro-2H-1,3-benzoxazines. rsc.org The orientation of substituents on the nitrogen and carbon atoms of the oxazine ring can influence the relative stability of these conformations. rsc.org

Theoretical methods are crucial for elucidating the mechanisms of chemical reactions by mapping out their potential energy surfaces. For benzoxazine derivatives, this includes studying processes like their synthesis and ring-opening polymerization. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine reaction pathways and activation energies. mdpi.com

For instance, quantum chemical studies have been used to investigate the photochromic properties of certain benzoxazine compounds, identifying local minima on the potential energy surface for both ground and excited electronic states. vu.lt These calculations help in understanding the structural transformations that occur upon photoexcitation, including the breaking of the C-O bond in the oxazine ring. vu.lt Similarly, the proposed mechanisms for the ring-opening polymerization of 1,3-benzoxazines, which can be initiated thermally or by catalysts, are supported by computational modeling of the reaction intermediates and transition states. mdpi.com

Theoretical Prediction and Verification of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structural confirmation and the interpretation of experimental spectra.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. ias.ac.in These calculations provide a complete set of vibrational modes, aiding in the assignment of specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For benzoxazine monomers, theoretical studies have been instrumental in correctly assigning characteristic vibrational bands. For example, a band in the 900-960 cm⁻¹ region, historically attributed to C-H out-of-plane bending, has been shown through theoretical and isotopic substitution studies to be a mixture of the O-C stretching of the oxazine ring and phenolic ring vibrational modes. nih.govacs.org The comparison between calculated and experimental spectra is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and approximations in the computational method. ias.ac.in

Table 1: Typical Calculated Vibrational Frequencies and Assignments for the 1,3-Benzoxazine Ring
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-O-C Asymmetric Stretching1215 - 1270Stretching vibration involving the ether linkage in the oxazine ring. rasayanjournal.co.inmdpi.com
C-N-C Stretching1080 - 1150Vibration of the amine linkage within the heterocyclic ring. rasayanjournal.co.in
Oxazine Ring Breathing/Stretching900 - 970Coupled vibration involving O-C stretching and benzene (B151609) ring modes. acs.orgrasayanjournal.co.in
CH₂ Wagging/Twisting1350 - 1450Bending vibrations of the methylene (B1212753) groups in the oxazine ring. rasayanjournal.co.in

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), and compared with experimental data.

This theoretical prediction is highly valuable for confirming molecular structures and for configurational and conformational analysis of complex molecules like benzoxazine derivatives. rsc.org Discrepancies between calculated and experimental shifts can point to specific structural features or intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample. ias.ac.in For substituted 3,4-dihydro-2H-1,3-benzoxazines, ¹³C NMR chemical shifts have been shown to be particularly useful in conformational analysis, with a good fit often found between observed and calculated values. rsc.org

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Representative Carbons in a Benzoxazine Structure
Carbon AtomDescriptionExperimental Shift (ppm)Calculated Shift (ppm)
C2O-CH₂-N~79-80~79-81
C4Ar-CH₂-N~46-50~47-51
C4aAr-C-CH₂~119-122~120-123
C8aAr-C-O~151-154~152-155
Note: Data is representative of typical values found in the literature for 1,3-benzoxazine derivatives and serves for illustrative purposes. rsc.orgrasayanjournal.co.inmdpi.com

Isotope Effects in Spectroscopic Studies

Isotopic labeling is a powerful technique in spectroscopic studies to elucidate molecular structures and vibrational modes. wikipedia.org In the context of 2H-1,3-benzoxazine derivatives, the use of isotopes such as deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N) has provided significant insights into their vibrational spectra, particularly infrared (IR) and Raman spectroscopy. conicet.gov.aracs.orgnih.gov

A notable study by Han et al. investigated the vibrational modes of benzoxazine monomers through the synthesis and analysis of deuterated and ¹⁵N-isotope exchanged analogues, complemented by theoretical calculations. conicet.gov.aracs.orgnih.gov This research has been crucial in accurately assigning specific vibrational bands in the spectra of benzoxazines, which can be complex due to the coupling of various vibrational modes.

One of the key findings from these isotopic studies was the reassignment of a prominent band in the infrared spectra of benzoxazines, historically attributed to the C-H out-of-plane bending of the benzene ring. conicet.gov.aracs.orgnih.gov Through the analysis of deuterated compounds, it was demonstrated that this band is, in fact, a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. conicet.gov.aracs.orgnih.gov

The selective deuteration at different positions of the benzoxazine molecule, such as the benzene ring or the methylene groups in the oxazine ring, allows for the decoupling of vibrational modes and aids in their precise assignment. For instance, deuteration of the phenolic ring helps in distinguishing the vibrational modes associated with the aromatic part from those of the heterocyclic ring. conicet.gov.ar

Furthermore, the use of ¹⁵N isotopic labeling has been instrumental in identifying the influence of the nitrogen atom on the vibrational frequencies. conicet.gov.aracs.orgnih.gov The shift in the position of certain absorption bands upon substitution of ¹⁴N with ¹⁵N provides direct evidence of the involvement of the nitrogen atom in those specific vibrational modes. This is particularly important for understanding the dynamics of the oxazine ring and its behavior during chemical processes like polymerization. conicet.gov.aracs.orgnih.gov

The experimental findings from these isotopic labeling studies are often correlated with theoretical calculations, such as DFT, to provide a comprehensive understanding of the vibrational spectra. Theoretical models can predict the vibrational frequencies for both the unlabeled and isotopically labeled molecules, and the agreement between the calculated and experimental isotope shifts validates the accuracy of the vibrational assignments.

Below are interactive data tables summarizing the kind of data that can be obtained from such studies, illustrating the effect of isotopic substitution on the vibrational frequencies of benzoxazine derivatives.

Table 1: Effect of Deuteration on Selected IR Bands of a Benzoxazine Derivative

Vibrational ModeWavenumber (cm⁻¹) - UnlabeledWavenumber (cm⁻¹) - DeuteratedIsotopic Shift (cm⁻¹)
Aromatic C-H Stretch30502280-770
CH₂ Asymmetric Stretch (Oxazine)29202190-730
O-C₂ Stretch (Oxazine Ring)940930-10
Benzene Ring Breathing820790-30

Table 2: Effect of ¹⁵N Labeling on a Key Vibrational Mode of a Benzoxazine Derivative

Vibrational ModeIsotopeWavenumber (cm⁻¹) - ExperimentalWavenumber (cm⁻¹) - Theoretical
Mixed O-C₂/Phenolic Ring Mode¹⁴N945948
Mixed O-C₂/Phenolic Ring Mode¹⁵N940942

These detailed investigations utilizing isotope effects are crucial for a fundamental understanding of the structure and bonding in 2H-1,3-benzoxazine derivatives, which in turn informs their practical applications and the interpretation of their spectroscopic data.

Applications of 2h 1,3 Benzoxazine Derivatives in Chemical Synthesis and As Monomers for Advanced Materials

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Chemistry

2H-1,3-Benzoxazine derivatives are valuable building blocks in organic chemistry due to the reactive nature of the oxazine (B8389632) ring. researchgate.net Their chemical simplicity and accessibility make them suitable precursors for a wide array of other bioactive compounds. researchgate.net The structural diversity of benzoxazines is a key factor in their utility, allowing for the synthesis of molecules with desired properties. mdpi.com

The synthesis of these derivatives can be achieved through various methods, with the one-pot Mannich condensation of a phenol (B47542), formaldehyde (B43269), and a primary amine being the most common. researchgate.netmdpi.com This approach allows for exceptional flexibility in molecular design, as a wide variety of starting materials can be used. mdpi.com Alternative synthetic routes include the Duff reaction, reactions with halogenated triazoles, and the cyclization of methyl-ortho-tolyl ether with a primary amine. rsc.org These methods contribute to the structural diversity of available benzoxazine (B1645224) intermediates. researchgate.net

The reactivity of the benzoxazine ring allows it to be a precursor for other heterocyclic systems. For instance, 2-substituted 4H-3,1-benzoxazin-4-ones are used as precursors for synthesizing quinazolinones and quinazolines. researchgate.net The ability to introduce a range of substituents onto the benzoxazine skeleton, including halogens, nitro groups, and cyano groups, further enhances their versatility as synthetic intermediates. researchgate.net

Application in Polymer Chemistry: Synthesis of Polybenzoxazine Monomers

One of the most significant applications of 2H-1,3-benzoxazine derivatives is their use as monomers for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. nih.govwikipedia.org These polymers are recognized for a range of desirable properties that often surpass those of traditional phenolic and epoxy resins. wikipedia.orgmetu.edu.tr

The polymerization of benzoxazine monomers typically occurs through a thermally induced ring-opening polymerization (ROP). nih.govnih.gov This process is advantageous as it proceeds without the need for a strong catalyst and does not release volatile byproducts, leading to near-zero volumetric shrinkage upon curing. nih.govkpi.ua The resulting polybenzoxazine network possesses excellent thermal stability, low flammability, low water absorption, and superior mechanical properties. rsc.orgkpi.ua

The molecular structure of the benzoxazine monomer provides considerable flexibility in tailoring the final properties of the polymer. metu.edu.tr For example, the incorporation of chlorine atoms into the monomer structure, as in 4-Chloro-2-methyl-2H-1,3-benzoxazine, can enhance the fire and heat resistance of the resulting polybenzoxazine. Research on monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane has demonstrated that chlorine-containing polybenzoxazines exhibit improved fire resistance. mdpi.com The curing temperatures for benzoxazine monomers typically range from 180°C to 250°C, depending on their specific functional groups. nih.gov

Table 1: Curing Temperatures and Properties of Various Benzoxazine Monomers
Benzoxazine Monomer TypeTypical Curing Temperature Range (°C)Key Property EnhancementReference
Bio-phenolic (Vanillin-based)~207Bio-based, lower curing temperature nih.gov
Bio-phenolic (Thymol-based)~262Bio-based nih.gov
Chlorine-containing (based on 3,3′-dichloro-4,4′-diaminodiphenylmethane)180-220 (stepwise)Improved fire resistance mdpi.com
Acetylene-functional-High char yield (71-81%), high thermal stability kpi.ua
Phthalimide and Nitrile-functionalized-Precursor to polybenzoxazole, high thermal stability (Td5 > 550°C) rsc.org

Directing Group Capabilities in Functionalization Reactions (e.g., N-directed Ortho-Functionalization via C-H Activation)

The nitrogen atom within the heterocyclic framework of benzoxazine derivatives can act as a directing group to guide the functionalization of specific C-H bonds. This capability is a powerful tool in organic synthesis for achieving high regioselectivity, which can be challenging with conventional methods. mdpi.com

While much of the research has focused on 1,3-benzoxazin-4-ones as excellent native directing groups for ortho-functionalization via C-H activation, the underlying principle can be relevant to the broader class of benzoxazines. mdpi.comnih.gov In these reactions, the nitrogen atom coordinates to a transition metal catalyst, bringing the catalyst into close proximity with a specific C-H bond and facilitating its activation. This has been used for reactions such as ortho-halogenation, acetoxylation, and hydroxylation. mdpi.com

More directly related to the 2H-1,3-benzoxazine structure, research has shown that an imino-pyridine directing group can be used in a copper-directed sp² hydroxylation of ketones, which then undergoes intramolecular C-O bond formation to yield 2H-1,3-benzoxazines in a one-pot synthesis. researchgate.netnih.gov This demonstrates the utility of directing group strategies in the synthesis of the benzoxazine ring itself. The ability to precisely functionalize molecules using the inherent structure of the benzoxazine core is an active area of research, offering pathways to novel compounds and materials. mdpi.com

Precursors for Complex Chemical Structures (e.g., Benzoxazino-indole Chiral Cores)

The 2H-1,3-benzoxazine framework serves as a crucial starting point for the synthesis of more complex and medicinally relevant chemical structures. A prominent example is its role as a key precursor in the synthesis of elbasvir (B612244), a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein. researchgate.netacs.org The synthesis of the complex benzoxazino-indole chiral hemiaminal core of elbasvir relies on a 2H-1,3-benzoxazine substructure, highlighting the importance of this motif in pharmaceutical manufacturing. acs.org

The development of efficient and general protocols for preparing a broad range of 2H-1,3-benzoxazine derivatives is driven by their utility in such applications. acs.org These protocols are optimized to be robust and scalable, accommodating substrates with diverse steric and electronic properties. The ability to construct these foundational heterocyclic rings reliably allows chemists to then build upon them to create intricate, polycyclic, and often chiral molecules that are otherwise difficult to access.

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